molecular formula C19H20N2O4 B2909897 3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-47-0

3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2909897
CAS No.: 941889-47-0
M. Wt: 340.379
InChI Key: MPWXAYMHVUDTHW-UHFFFAOYSA-N
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Description

3-Methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by two methoxy groups at the 3-positions of both the benzamide and phenyl rings, along with a 2-oxopyrrolidin-1-yl substituent at the 4-position of the phenyl group. The pyrrolidinone moiety may enhance binding affinity through hydrogen bonding or conformational rigidity, as seen in related compounds .

Properties

IUPAC Name

3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-6-3-5-13(11-15)19(23)20-14-8-9-16(17(12-14)25-2)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXAYMHVUDTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

APD791 (Temano-grel)

Structure: 3-Methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide . Key Features:

  • Substituents: Morpholinoethoxy group at the 4-position and a pyrazole ring at the 3-position of the phenyl group.
  • Target : 5-Hydroxytryptamine2A (5-HT2A) receptor inverse agonist.
  • Activity :
    • IC50: 2.3 nM for 5-HT2A receptor binding .
    • Selectivity: >100-fold selectivity over other serotonin receptors (5-HT2B, 5-HT2C) .
    • Therapeutic Use: Antiplatelet agent for arterial thrombosis .

Comparison :

  • The target compound replaces APD791’s morpholinoethoxy and pyrazole groups with a pyrrolidinone ring. This substitution may alter pharmacokinetics (e.g., solubility, metabolic stability) and receptor interaction dynamics. APD791’s morpholino group enhances solubility, while the pyrrolidinone in the target compound could improve conformational rigidity.

Sirtuin Modulator (T60001)

Structure : 3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide .
Key Features :

  • Substituents : Thiazolo[5,4-b]pyridine group at the 3-position of the phenyl ring.
  • Target : Sirtuin enzymes (chromatin/epigenetic regulators).
  • Activity: Modulates sirtuin activity to extend cell lifespan. Potential applications: Diabetes, cancer, and inflammatory diseases .

Comparison :

  • The thiazolo-pyridine substituent in T60001 introduces heterocyclic bulk, likely enhancing DNA/protein interaction. In contrast, the target compound’s pyrrolidinone may favor interactions with hydrophobic pockets or hydrogen-bonding regions in enzymes.

Type II Topoisomerase Inhibitors

Structure : Methyl/chloro-substituted benzamides (e.g., compound 23 in ).
Key Features :

  • Substituents : Methyl or chloro groups on the benzamide ring.
  • Target : DNA gyrase (bacterial topoisomerase).
  • Activity :
    • IC50: >100 μM (weak activity) .
    • Mechanism: Binds to the hydrophobic pocket of DNA gyrase.

Comparison :

  • The target compound’s 3-methoxy and pyrrolidinone groups may improve binding compared to simple methyl/chloro substituents. However, the lack of a terminal aromatic ring (present in active gyrase inhibitors) could limit potency.

Catalytic Benzamide ()

Structure : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Key Features :

  • Substituents : Hydroxy-tertiary butyl group.
  • Application : N,O-bidentate ligand for metal-catalyzed C–H bond functionalization .

Comparison :

  • Unlike therapeutic benzamides, this compound is designed for catalysis. The target compound’s pyrrolidinone could theoretically act as a directing group in catalysis, but this application is unexplored in the evidence.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning : 3-Methoxy on the benzamide core is critical for receptor binding in 5-HT2A inhibitors (e.g., APD791) .
  • Pyrrolidinone vs. Morpholinoethoxy: Pyrrolidinone’s cyclic amide may confer metabolic stability over morpholinoethoxy’s ether linkage .
  • Heterocyclic Substituents : Thiazolo-pyridine (T60001) and pyrazole (APD791) groups enhance target selectivity through steric and electronic effects .

Data Table: Key Analogs and Properties

Compound Name Substituents Target Activity (IC50) Reference
APD791 (Temano-grel) 3-(1-Methylpyrazol-5-yl), 4-(morpholinoethoxy) 5-HT2A receptor 2.3 nM
Sirtuin Modulator (T60001) 3-(Thiazolo[5,4-b]pyridin-2-yl) Sirtuin enzymes Not quantified
DNA Gyrase Inhibitor (Compound 23) 4-Methyl on benzamide DNA gyrase >100 μM
Target Compound 3-Methoxy, 4-(2-oxopyrrolidin-1-yl) Hypothesized: 5-HT2A Unknown N/A

Biological Activity

3-Methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. Its unique structure, characterized by methoxy and pyrrolidinone moieties, suggests various biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H25N3O4\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Molecular Weight: 325.41 g/mol
IUPAC Name: this compound

The primary biological activity of this compound involves the inhibition of activated factor X (FXa), a crucial component in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, thereby potentially decreasing platelet aggregation and thrombus formation. The inhibition constant for FXa is reported to be very low (0.08 nM), indicating high potency against this target .

Biochemical Pathways

The mechanism of action can be summarized as follows:

  • Target: Activated Factor Xa (FXa)
  • Action: Direct inhibition of FXa
  • Result: Decreased thrombin generation and platelet aggregation

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable properties:

  • Bioavailability: High
  • Clearance: Low
  • Volume of Distribution: Small in both animal and human studies

These characteristics suggest that the compound may have effective systemic circulation and prolonged action .

Antiproliferative Activity

Research has indicated that derivatives with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy substitutions showed IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 cells, highlighting their potential as anticancer agents .

Antioxidative Activity

In addition to antiproliferative effects, some derivatives demonstrated antioxidative properties. The antioxidative capacity was assessed using several spectroscopic methods, with certain compounds showing improved activity compared to standard antioxidants .

Antibacterial Effects

Compounds structurally related to this compound have also been tested for antibacterial activity. Some derivatives displayed notable effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa.
Study B Reported strong antiproliferative effects in vitro for methoxy-substituted derivatives with IC50 values <5 μM against various cancer cell lines.
Study C Investigated the mechanism by which certain benzamide derivatives inhibit cell growth via oxidative stress modulation.

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